3-Methoxy-5-methylbenzoyl chloride
Overview
Description
3-Methoxy-5-methylbenzoyl chloride, also known as 3-Methoxy-5-methylbenzoic acid chloride, is a chemical compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol. It belongs to the class of benzoyl chlorides and is commonly used in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-5-methylbenzoyl chloride can be synthesized through the reaction of 3-Methoxy-5-methylbenzoic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) as a solvent. The reaction proceeds as follows:
3-Methoxy-5-methylbenzoic acid+SOCl2→3-Methoxy-5-methylbenzoyl chloride+SO2+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-Methoxy-5-methylbenzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions to introduce the 3-Methoxy-5-methylbenzoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., pyridine) to neutralize the generated hydrochloric acid.
Hydrolysis: The reaction is carried out in aqueous medium, often under acidic or basic conditions to facilitate the hydrolysis process.
Friedel-Crafts Acylation: The reaction is conducted in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to activate the benzoyl chloride.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, and thioesters.
Hydrolysis: Formation of 3-Methoxy-5-methylbenzoic acid.
Friedel-Crafts Acylation: Formation of acylated aromatic compounds.
Scientific Research Applications
3-Methoxy-5-methylbenzoyl chloride has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is utilized in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as a building block in the synthesis of potential drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzoyl chloride: Similar structure but lacks the methyl group at the 5-position.
4-Methoxybenzoyl chloride: Similar structure but the methoxy group is at the 4-position.
2-Methoxybenzoyl chloride: Similar structure but the methoxy group is at the 2-position.
Uniqueness
3-Methoxy-5-methylbenzoyl chloride is unique due to the presence of both methoxy and methyl groups on the benzoyl chloride structure. This combination of substituents can influence the compound’s reactivity and the properties of its derivatives, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-methoxy-5-methylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYXTQNNWZAHTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575973 | |
Record name | 3-Methoxy-5-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96227-40-6 | |
Record name | 3-Methoxy-5-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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